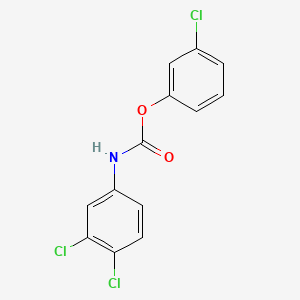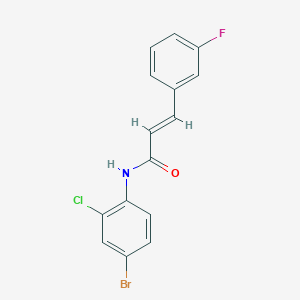
Tris(4-(dimethylamino)phenyl)antimony
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-(dimethylamino)phenyl)antimony is an organometallic compound with the chemical formula C30H42N3Sb This compound features antimony at its core, bonded to three 4-(dimethylamino)phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-(dimethylamino)phenyl)antimony typically involves the reaction of antimony trichloride with 4-(dimethylamino)phenyl lithium or Grignard reagents. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent such as tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions: Tris(4-(dimethylamino)phenyl)antimony can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: It can be reduced back to antimony(III) compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Antimony(V) derivatives.
Reduction: Antimony(III) compounds.
Substitution: Various substituted phenyl antimony compounds.
Scientific Research Applications
Tris(4-(dimethylamino)phenyl)antimony has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Tris(4-(dimethylamino)phenyl)antimony exerts its effects involves its interaction with molecular targets. The dimethylamino groups can participate in electron-donating interactions, influencing the reactivity of the antimony center. This can affect various pathways, including catalytic processes and binding interactions with other molecules.
Comparison with Similar Compounds
- Tris(4-(diethylamino)phenyl)antimony
- Tris(4-(dimethylamino)phenyl)arsenic
- Tris(4-(dimethylamino)phenyl)phosphorus
Comparison: Tris(4-(dimethylamino)phenyl)antimony is unique due to the presence of antimony, which imparts distinct electronic and steric properties compared to its arsenic and phosphorus analogs
Properties
CAS No. |
201742-17-8 |
|---|---|
Molecular Formula |
C24H30N3Sb |
Molecular Weight |
482.3 g/mol |
IUPAC Name |
4-bis[4-(dimethylamino)phenyl]stibanyl-N,N-dimethylaniline |
InChI |
InChI=1S/3C8H10N.Sb/c3*1-9(2)8-6-4-3-5-7-8;/h3*4-7H,1-2H3; |
InChI Key |
IEUSPXVQVBDXPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Sb](C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B11940150.png)


![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)
![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)





